7-BIA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

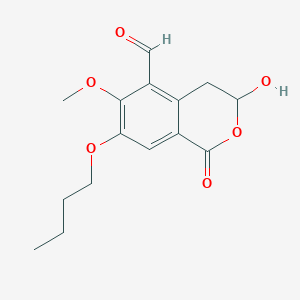

7-butoxy-3-hydroxy-6-methoxy-1-oxo-3,4-dihydroisochromene-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-3-4-5-20-12-6-10-9(7-13(17)21-15(10)18)11(8-16)14(12)19-2/h6,8,13,17H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVCIYWSVYDJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C2CC(OC(=O)C2=C1)O)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of 7-Benzylideneintermedine (7-BIA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 7-Benzylideneintermedine (7-BIA), a pivotal pharmacological tool in opioid research. Through a comprehensive review of existing literature, this document elucidates the molecular interactions, signaling pathways, and functional consequences of this compound activity. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in pharmacology and drug development.

Introduction: Unveiling 7-Benzylideneintermedine (this compound)

7-Benzylideneintermedine, more commonly referred to in scientific literature as 7-benzylidenenaltrexone (BNTX), is a semi-synthetic opioid derivative. It is structurally related to naltrexone, a well-known opioid antagonist. The addition of a benzylidene moiety at the 7-position of the naltrexone scaffold confers a unique pharmacological profile, distinguishing it from its parent compound. This compound has emerged as a critical research tool for its high selectivity as an antagonist for the delta-1 (δ₁) opioid receptor subtype. This selectivity allows for the precise investigation of the physiological and pathological roles of this specific receptor population, differentiating its functions from those of the delta-2 (δ₂) and other opioid receptor types (mu- and kappa-).

Core Mechanism of Action: Selective δ₁-Opioid Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the δ₁-opioid receptor. Opioid receptors, including the delta-opioid receptor, are G-protein coupled receptors (GPCRs). In its role as an antagonist, this compound binds to the δ₁-opioid receptor with high affinity but does not induce the conformational change necessary to initiate intracellular signaling. By occupying the receptor's binding site, this compound prevents endogenous or exogenous agonists from binding and activating the receptor, thereby inhibiting its downstream effects.

Molecular Interactions and Selectivity

The selectivity of this compound for the δ₁-opioid receptor subtype over the δ₂, mu (µ), and kappa (κ) opioid receptors is a key feature of its pharmacological profile. This selectivity is attributed to the specific interactions between the benzylidene group of this compound and the amino acid residues within the binding pocket of the δ₁ receptor.

Downstream Signaling Pathway

Delta-opioid receptors are coupled to inhibitory G-proteins (Gαi/o). When an agonist binds to the receptor, it promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. As an antagonist, this compound prevents this cascade from occurring.

The key downstream effects that are inhibited by this compound's antagonism of the δ₁-opioid receptor include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This reduces neuronal excitability.

-

The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

The following diagram illustrates the canonical signaling pathway of a δ-opioid receptor and the point of inhibition by this compound.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| δ₁ | [³H]DPDPE | Guinea Pig Brain Membranes | 0.1 | [Portoghese et al., 1992] |

| δ₂ | [³H]DSLET | Guinea Pig Brain Membranes | >10 | [Portoghese et al., 1992] |

| µ | [³H]DAMGO | Not specified | >1000 | [Sofuoglu et al., 1993] |

| κ | [³H]U69,593 | Not specified | >1000 | [Sofuoglu et al., 1993] |

DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DSLET: [D-Ser²,Leu⁵]enkephalin-Thr⁶; DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]enkephalin; U69,593 is a selective κ-opioid agonist.

Table 2: In Vivo Antagonist Potency of this compound

| Agonist | Assay | Species | Route of Administration | ED₅₀ of Antagonism (nmol) | Reference |

| DPDPE (δ₁) | Tail-Flick | Mouse | Intrathecal | 0.025 | [Sofuoglu et al., 1993] |

| Deltorphin II (δ₂) | Tail-Flick | Mouse | Intrathecal | >10 | [Sofuoglu et al., 1993] |

| DAMGO (µ) | Tail-Flick | Mouse | Intrathecal | >10 | [Sofuoglu et al., 1993] |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for different opioid receptor subtypes.

Objective: To quantify the competitive displacement of a radiolabeled ligand from opioid receptors by this compound.

Materials:

-

Tissue preparation (e.g., guinea pig brain membranes) expressing opioid receptors.

-

Radiolabeled ligands (e.g., [³H]DPDPE for δ₁, [³H]DSLET for δ₂, [³H]DAMGO for µ).

-

This compound (unlabeled competitor).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the pellet in fresh buffer.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of this compound and a fixed amount of membrane protein.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Antinociception Assays (Tail-Flick and Hot-Plate Tests)

These assays are used to assess the antagonist effect of this compound on the analgesic properties of opioid agonists in live animals.

Objective: To measure the ability of this compound to reverse the pain-relieving effects of selective opioid agonists.

Materials:

-

Mice or rats.

-

This compound.

-

Opioid agonists (e.g., DPDPE, deltorphin II, DAMGO).

-

Tail-flick apparatus or hot-plate apparatus.

-

Syringes for drug administration (e.g., intrathecal).

Procedure (Tail-Flick Test):

-

Acclimatization: Acclimate the animals to the testing environment and handling.

-

Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from a radiant heat source.

-

Antagonist Administration: Administer this compound via the desired route (e.g., intrathecally).

-

Agonist Administration: After a set pre-treatment time, administer the opioid agonist.

-

Latency Measurement: At the time of peak agonist effect, measure the tail-flick latency again.

-

Data Analysis: Calculate the ED₅₀ of the agonist in the absence and presence of this compound. A rightward shift in the dose-response curve for the agonist indicates antagonism.

Conclusion

7-Benzylideneintermedine (this compound or BNTX) is a potent and selective antagonist of the δ₁-opioid receptor. Its mechanism of action is centered on the competitive blockade of this receptor subtype, thereby inhibiting the downstream signaling cascade involving Gαi/o proteins, adenylyl cyclase, and ion channels. The quantitative data from in vitro and in vivo studies unequivocally support its selectivity and utility as a research tool. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the δ₁-opioid receptor system and the development of novel therapeutics.

7-BIA as a PTPRD Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-type protein tyrosine phosphatase D (PTPRD) has emerged as a significant therapeutic target in oncology and addiction medicine. Its role as a tumor suppressor and its involvement in neuronal signaling pathways have spurred the development of potent and selective inhibitors. This technical guide provides an in-depth overview of 7-butoxy illudalic acid analog (7-BIA), a small molecule inhibitor of PTPRD. We will detail its mechanism of action, present quantitative data on its inhibitory activity, and provide comprehensive experimental protocols for its evaluation. Additionally, this guide will visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in PTPRD inhibition.

Introduction to PTPRD

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic equilibrium is crucial for a multitude of cellular processes, including growth, differentiation, and metabolism. PTPRD, a member of the receptor-type PTP family, is characterized by an extracellular domain, a transmembrane segment, and two intracellular catalytic domains. PTPRD is known to play a critical role in cell adhesion and synaptic specification. Emerging evidence has strongly implicated PTPRD as a tumor suppressor, with its inactivation observed in various cancers. Furthermore, genetic studies have linked PTPRD to substance use disorders, highlighting its potential as a target for addiction therapies. One of the key substrates of PTPRD is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival.

This compound: A PTPRD Inhibitor

This compound is a synthetic organic compound and a 7-butoxy analogue of illudalic acid.[1] It has been identified as an inhibitor of PTPRD.[1] The development of this compound and its analogs represents a significant step towards the therapeutic modulation of PTPRD activity.

Mechanism of Action

This compound belongs to the class of illudalic acid analogs. These compounds are believed to act as covalent inhibitors.[2][3][4] The proposed mechanism involves the formation of a covalent bond with the catalytic cysteine residue within the active site of the PTP domain.[2] This irreversible binding inactivates the phosphatase, leading to a sustained increase in the phosphorylation of its substrates.

Quantitative Data

The inhibitory activity of this compound and its more potent analog, NHB1109, has been characterized against PTPRD and other related phosphatases. The following tables summarize the available quantitative data.

| Compound | Target | IC50 | Reference |

| This compound | PTPRD | ~1-3 µM | [5] |

| This compound | PTPRS | 40 µM | [5] |

| NHB1109 | PTPRD | 600-700 nM | [5][6][7] |

| NHB1109 | PTPRS | 600-700 nM | [5][6][7] |

Table 1: Inhibitory Activity of this compound and NHB1109

| Compound | Selectivity Profile | Reference |

| This compound | Active at PTPRD and its two closest relatives, PTPRS and PTPRF. No significant activities in EUROFINS screens for targets of currently-licensed drugs. | [7] |

| NHB1109 | Improved selectivity vs PTPRS, PTPRF, PTPRJ or PTPN1/PTP1B phosphatases. No substantial potency at other protein tyrosine phosphatases screened. No significant potency at any of the targets of clinically-useful drugs identified in EUROFINS screens. | [5][6][7] |

Table 2: Selectivity Profile of this compound and NHB1109

Experimental Protocols

PTPRD Enzymatic Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on PTPRD using the surrogate substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTPRD catalytic domain

-

This compound

-

pNPP (p-nitrophenyl phosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 135 mM NaCl, 7.5 mM KCl, 5 mM MgCl2, 0.1 mM ZnCl2, 0.3 mM Tween 20[8]

-

Stop Solution: 0.2 N NaOH[9]

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 25 µL of the this compound dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 25 µL of recombinant PTPRD enzyme solution (at 2x final concentration in Assay Buffer) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPP solution (at 2x final concentration in Assay Buffer) to each well.[8]

-

Incubate the plate at 37°C for 30 minutes.[9]

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a spectrophotometer.[9]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Assay for PTPRD-mediated STAT3 Dephosphorylation

This protocol details a Western blot analysis to assess the effect of this compound on the phosphorylation status of STAT3 in a cellular context.

Materials:

-

Cancer cell line with active PTPRD and STAT3 signaling (e.g., glioblastoma or head and neck cancer cell lines)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-PTPRD, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagent

Procedure:

-

Culture the selected cancer cells to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3, PTPRD, and GAPDH to ensure equal loading and to assess the total protein levels.

-

Quantify the band intensities to determine the relative change in STAT3 phosphorylation upon treatment with this compound.

Visualizations

PTPRD Signaling Pathway

Caption: PTPRD signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PTPRD Inhibitor Evaluation

Caption: A typical workflow for the discovery and evaluation of PTPRD inhibitors.

Logical Relationship of PTPRD Inhibition and Downstream Effects

Caption: The logical cascade from this compound administration to cellular effects.

Conclusion

This compound serves as a valuable chemical probe for studying the function of PTPRD and as a lead compound for the development of novel therapeutics. Its ability to inhibit PTPRD and consequently modulate downstream signaling pathways, such as the STAT3 pathway, underscores its potential in oncology and other disease areas. The development of more potent and selective analogs, such as NHB1109, further validates PTPRD as a druggable target. The experimental protocols and visualizations provided in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate the therapeutic potential of PTPRD inhibitors.

References

- 1. documentsdelivered.com [documentsdelivered.com]

- 2. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of illudalic acid and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 7-Butoxy Illudalic Acid Analog: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal natural product illudalic acid and its analogs have emerged as a promising class of selective phosphatase inhibitors. Among these, the 7-butoxy illudalic acid analog, commonly known as 7-BIA, has garnered significant attention as a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly the receptor-type protein tyrosine phosphatase D (PTPRD). Dysregulation of PTP signaling is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making these enzymes compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the 7-butoxy illudalic acid analog. It includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of its synthesis and proposed mechanism of action to facilitate further research and development in this area.

Introduction: The Rise of Phosphatase Inhibitors

Protein phosphorylation, a fundamental post-translational modification, is dynamically regulated by the opposing actions of protein kinases and phosphatases.[1] While kinases have long been a major focus of drug discovery, protein tyrosine phosphatases (PTPs) are now recognized as critical regulators of cellular signaling and viable therapeutic targets.[1] The leukocyte common antigen-related (LAR) subfamily of PTPs, which includes LAR, PTPRσ, and PTPRδ, plays a crucial role in various physiological processes, and their dysregulation is linked to conditions like insulin resistance and substance abuse.[1] Illudalic acid, a natural product isolated from the jack-o'-lantern mushroom (Omphalotus illudens), was identified as a potent and selective inhibitor of the LAR PTP subfamily, sparking interest in its therapeutic potential.[1] However, challenges in its synthesis hindered pharmacological development. This led to the exploration of simplified, yet potent, analogs, including the 7-butoxy illudalic acid analog (this compound).[1]

Discovery of 7-Butoxy Illudalic Acid Analog (this compound)

The 7-butoxy illudalic acid analog (this compound) was developed as part of structure-activity relationship (SAR) studies aimed at creating more accessible and potent inhibitors of PTPs based on the illudalic acid scaffold.[2] It was identified as a notable inhibitor of PTPRD, a target implicated in addiction and other neurological disorders.[3][4] Research has demonstrated that this compound can reduce cocaine self-administration in animal models, highlighting its potential as a lead compound for the development of anti-addiction therapies.[2][5]

Synthesis of 7-Butoxy Illudalic Acid Analog

The synthesis of this compound has been a subject of considerable research, with efforts focused on improving efficiency and yield. While early syntheses were lengthy, more recent methodologies have streamlined the process.

Synthetic Strategy Overview

A reported synthesis of this compound involves a 13-step process where the butoxy substituent at the 7-position is introduced in the initial step.[1][2] More recent innovations in the synthesis of the core illudalic acid structure have focused on convergent approaches, such as a [4+2] benzannulation, to construct the key trifunctional pharmacophore more efficiently.[1][6] These advancements are crucial for enabling the synthesis of a wider range of analogs for pharmacological evaluation.

Illustrative Experimental Protocol (Conceptual)

While a detailed, step-by-step protocol for the entire 13-step synthesis is not fully available in the public domain, the following outlines a conceptual multi-step synthesis based on the available literature for related illudalic acid analogs. This protocol is intended to be illustrative of the chemical transformations involved.

Step 1: Introduction of the 7-Butoxy Substituent

-

A suitable phenolic precursor is alkylated with a butyl halide (e.g., 1-bromobutane) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to yield the 7-butoxy derivative.

Subsequent Steps: Construction of the Core Structure

-

The subsequent 12 steps are dedicated to constructing the intricate tricyclic core of the illudalic acid analog.[1][2] This typically involves:

-

Annulation reactions: To form the fused ring system. Convergent [4+2] benzannulation is a modern approach to create the substituted arene core.[1]

-

Functional group manipulations: A series of reactions to introduce and modify the aldehyde, hydroxyl, and lactone functionalities that constitute the key pharmacophore. This may include oxidations, reductions, and protections/deprotections of functional groups.

-

Purification: Each intermediate is typically purified using techniques such as flash column chromatography.

-

Final Product Characterization:

-

The final product, this compound, is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and mass spectrometry to confirm its structure and purity.

Biological Activity and Quantitative Data

This compound has been evaluated for its inhibitory activity against several protein tyrosine phosphatases. The following tables summarize the key quantitative data available from in vitro assays.

Table 1: Inhibitory Activity of this compound against PTPs

| Target PTP | IC₅₀ (µM) | Reference |

| PTPRD | ~1-3 | [5] |

| PTPRS | 40 | [5] |

Table 2: Comparative Inhibitory Potency of Illudalic Acid Analogs

| Compound | Target PTP | IC₅₀ (nM) | Reference |

| NHB1109 (7-cyclopentylmethoxy analog) | PTPRD | 600-700 | [2][3][7][8] |

| NHB1109 (7-cyclopentylmethoxy analog) | PTPRS | 600-700 | [2][3][7][8] |

| 7-alkoxy analog (15e) | LAR | 180 | [2] |

Note: IC₅₀ values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Structure-activity relationship studies have revealed that modifications at the 7-position of the illudalic acid scaffold can significantly impact potency and selectivity.[3][7][8][9] For instance, a 7-cyclopentylmethoxy analog (NHB1109) demonstrated improved potency against PTPRD and PTPRS compared to this compound.[2][3][7][8]

Mechanism of Action: PTP Inhibition

The proposed mechanism of action for illudalic acid and its analogs involves the inhibition of PTPs, which are crucial negative regulators of signaling pathways initiated by protein tyrosine kinases (PTKs).

In a typical signaling pathway, a PTK phosphorylates a substrate protein, leading to its activation and subsequent downstream signaling. PTPs, such as PTPRD, counteract this by dephosphorylating the substrate, thereby terminating the signal. This compound acts as an inhibitor of PTPRD, preventing the dephosphorylation of its target substrates. This leads to a sustained phosphorylated state of the substrate and prolonged downstream signaling. The natural product illudalic acid is suggested to act as a covalent inhibitor, and its analogs may share a similar mechanism.[1]

Future Directions and Conclusion

References

- 1. Synthesis of illudalic acid and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis of illudalic acid and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. New Inhibitors Based on Illudalic Acid - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-BIA

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-BIA (7-butoxy-3-hydroxy-6-methoxy-1-oxoisochromane-5-carbaldehyde), a potent inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its biological context.

Core Physicochemical Data

This compound is a synthetic organic compound and an analog of illudalic acid. Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₆ | [1] |

| Molecular Weight | 294.30 g/mol | [1] |

| Appearance | Off-white to light yellow solid | MedChemExpress |

| SMILES | O=CC1=C(C2=CC(OCCCC)=C1OC)CC(O)OC2=O | MedChemExpress |

| CAS Number | 1313403-49-4 | MedChemExpress |

Solubility and Stability

The solubility and stability of a compound are critical parameters in drug development, influencing its formulation and bioavailability.

| Parameter | Details | Source |

| Solubility | DMSO: 125 mg/mL (424.74 mM) (requires sonication) Ethanol: 50 mg/mL (169.89 mM) (requires sonication) | MedChemExpress |

| Storage (Powder) | -20°C for 3 years 4°C for 2 years | MedChemExpress |

| Storage (in Solvent) | -80°C for 2 years -20°C for 1 year | MedChemExpress |

Biological Activity

This compound is primarily characterized as an inhibitor of PTPRD, a receptor-type protein tyrosine phosphatase. Its inhibitory activity is a key aspect of its potential therapeutic applications, particularly in the context of addiction.

| Target | IC₅₀ Value | Notes | Source |

| PTPRD (human, recombinant) | ~1–3 µM | - | [2][3] |

| PTPRS (human, recombinant) | 40 µM | This compound exhibits selectivity for PTPRD over its close relative PTPRS. | [2][3] |

Experimental Protocols

Determination of PTPRD Inhibition (IC₅₀) using p-Nitrophenyl Phosphate (pNPP) Assay

The half-maximal inhibitory concentration (IC₅₀) of this compound against PTPRD is determined using a colorimetric phosphatase assay with p-nitrophenyl phosphate (pNPP) as a substrate. The following protocol outlines the general steps involved.

Caption: Workflow for determining the IC₅₀ of this compound against PTPRD.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant human PTPRD enzyme to a working concentration in an appropriate assay buffer.

-

Prepare a solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.

-

-

Assay Procedure:

-

Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

In a 96-well plate, add the PTPRD enzyme to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the pNPP solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing for the enzymatic conversion of pNPP to p-nitrophenol.

-

Stop the reaction by adding a stop solution, such as sodium hydroxide (NaOH), which also enhances the color of the product.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Signaling Pathway

This compound exerts its biological effects by inhibiting PTPRD, which in turn modulates downstream signaling pathways. A key substrate of PTPRD is the Signal Transducer and Activator of Transcription 3 (STAT3). PTPRD dephosphorylates STAT3, thereby negatively regulating its activity.[1][4]

Caption: PTPRD-STAT3 signaling pathway and the inhibitory action of this compound.

In this pathway, activated (phosphorylated) STAT3 (p-STAT3) translocates to the nucleus and promotes the transcription of target genes involved in various cellular processes. PTPRD acts as a negative regulator by dephosphorylating p-STAT3, thus inactivating it. By inhibiting PTPRD, this compound prevents the dephosphorylation of p-STAT3, leading to its sustained activation and downstream effects. This mechanism is of significant interest in studying and potentially treating conditions where STAT3 signaling is dysregulated.

References

- 1. Protein tyrosine phosphatase receptor type D (PTPRD)—mediated signaling pathways for the potential treatment of hepatocellular carcinoma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein tyrosine phosphatase receptor type D (PTPRD)—mediated signaling pathways for the potential treatment of hepatocellular carcinoma: a narrative review - Huang - Annals of Translational Medicine [atm.amegroups.org]

7-BIA Selectivity Profile Against Other Phosphatases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of 7-BIA (7-butoxy illudalic acid analog 1) against a panel of protein tyrosine phosphatases (PTPs). This compound is a known inhibitor of Protein Tyrosine Phosphatase Receptor Type D (PTPRD) and has shown activity against other related phosphatases. This document details its inhibitory potency, the experimental methods used for its characterization, and the signaling pathways modulated by the targeted phosphatases.

Data Presentation: Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against several protein tyrosine phosphatases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its selectivity.

| Phosphatase | IC50 (µM) | Notes |

| PTPRD | ~1-3[1] | Primary target of this compound. |

| PTPRS | 40[1] | Shows moderate inhibition. |

| PTPRF | Activity noted, but specific IC50 not reported in the reviewed literature.[2][3][4] | An analog of this compound, NHB1109, shows improved selectivity versus PTPRF.[2][3][4] |

| PTPRJ | Activity noted, but specific IC50 not reported in the reviewed literature.[2][3][4] | An analog of this compound, NHB1109, shows improved selectivity versus PTPRJ.[2][3][4] |

| PTPN1/PTP1B | Activity noted, but specific IC50 not reported in the reviewed literature.[2][3][4] | An analog of this compound, NHB1109, shows improved selectivity versus PTPN1/PTP1B.[2][3][4] |

Experimental Protocols: Phosphatase Inhibition Assay

The determination of the inhibitory potency of this compound against various phosphatases is typically performed using an in vitro colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The following protocol outlines the key steps for such an experiment.

Objective:

To determine the IC50 value of this compound against a specific protein tyrosine phosphatase.

Materials:

-

Recombinant human protein tyrosine phosphatase (e.g., PTPRD, PTPRS, PTPRF, PTPRJ, PTP1B)

-

This compound (or other test inhibitors)

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the phosphatase in assay buffer.

-

Prepare a stock solution of pNPP in assay buffer.

-

Prepare a serial dilution of this compound in DMSO or another suitable solvent, followed by a final dilution in assay buffer to achieve the desired test concentrations.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add a fixed volume of the phosphatase solution.

-

Add the various concentrations of this compound to the wells. Include a control with no inhibitor (vehicle only) and a blank with no enzyme.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

-

Enzymatic Reaction:

-

Initiate the phosphatase reaction by adding a fixed volume of the pNPP substrate to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

-

Data Acquisition:

-

Stop the reaction by adding a stop solution (e.g., 1 N NaOH) if necessary.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram:

Caption: Workflow for the in vitro phosphatase inhibition assay.

Signaling Pathways and Visualization

The phosphatases targeted by this compound are involved in diverse and critical cellular signaling pathways. Understanding these pathways is crucial for predicting the biological effects of this compound.

PTPRD and STAT3 Signaling

PTPRD is known to be a negative regulator of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. It directly dephosphorylates STAT3 at the tyrosine residue 705 (Y705), which is a critical step for STAT3 dimerization and subsequent nuclear translocation to regulate gene expression. Inhibition of PTPRD by this compound would be expected to lead to hyperphosphorylation of STAT3, promoting its activity.

Caption: PTPRD-mediated dephosphorylation of STAT3.

PTPRJ and EGFR Signaling

Protein Tyrosine Phosphatase Receptor Type J (PTPRJ), also known as DEP-1, is a negative regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. PTPRJ dephosphorylates EGFR, thereby attenuating downstream signaling cascades such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival. Inhibition of PTPRJ could lead to prolonged EGFR activation.

Caption: PTPRJ regulation of the EGFR signaling pathway.

PTPRF and β-catenin Signaling

Protein Tyrosine Phosphatase Receptor Type F (PTPRF), also known as LAR, plays a role in cell-cell adhesion and the Wnt/β-catenin signaling pathway. PTPRF can interact with and dephosphorylate β-catenin, which is a key component of the adherens junction and a transcriptional co-activator in the Wnt pathway. By regulating β-catenin, PTPRF can influence cell adhesion and gene transcription.[5] It has been shown to function upstream of the β-catenin destruction complex.[6][7]

Caption: PTPRF involvement in the β-catenin signaling pathway.

PTPRS and Neurite Outgrowth Signaling

Protein Tyrosine Phosphatase Receptor Type Sigma (PTPRS) is involved in the regulation of neurite outgrowth. It can dephosphorylate receptor tyrosine kinases such as TrkB, the receptor for brain-derived neurotrophic factor (BDNF). Dephosphorylation of TrkB by PTPRS can inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are important for neuronal survival and growth.

Caption: PTPRS regulation of TrkB-mediated neurite outgrowth.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Receptor protein tyrosine phosphatase sigma inhibits axon regrowth in the adult injured CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Kappa Opioid Receptor Antagonists in Addiction: A Technical Guide

Disclaimer: Extensive searches for preclinical studies on a specific compound designated "7-BIA" or "7-benzylideneindolo[2,1-a][1]benzazepines" for addiction did not yield any publicly available data. The following guide is based on the hypothesis that "this compound" may be a kappa opioid receptor (KOR) antagonist, a prominent target in addiction research. This document provides a comprehensive overview of the preclinical evaluation of KOR antagonists as a class of compounds for the treatment of substance use disorders, tailored for researchers, scientists, and drug development professionals.

Introduction: The Kappa Opioid Receptor System in Addiction

The kappa opioid receptor (KOR) system, including its endogenous ligand dynorphin, is a critical modulator of the brain's stress and reward pathways.[2][3] Unlike the mu-opioid receptor, which mediates the rewarding effects of many drugs of abuse, activation of the KOR is associated with dysphoria, anhedonia, and pro-depressive states.[2][3] During the cycle of addiction, chronic drug use can lead to an upregulation of the KOR system. This neuroadaptation is thought to contribute to the negative emotional state experienced during withdrawal, which in turn drives drug-seeking behavior and relapse.[2][3] Consequently, antagonizing the KOR has emerged as a promising therapeutic strategy for the treatment of addiction.

Preclinical studies have demonstrated that KOR antagonists can effectively reduce drug-seeking and relapse behaviors for a variety of substances, including stimulants, opioids, and alcohol.[2] These compounds are thought to exert their therapeutic effects by blocking the dysphoric and pro-stress effects of dynorphin, thereby alleviating the negative affective states that contribute to the maintenance of addiction.

Quantitative Preclinical Data for Representative KOR Antagonists

The following tables summarize key quantitative data from preclinical studies of well-characterized KOR antagonists. This data is representative of the types of measurements conducted to evaluate the potential of a novel KOR antagonist like this compound.

Table 1: Receptor Binding Affinities of Select KOR Antagonists

| Compound | Receptor | Ki (nM) | Species | Assay Type |

| nor-Binaltorphimine (nor-BNI) | KOR | 0.1 - 1.0 | Rat, Guinea Pig | Radioligand Binding |

| MOR | >100 | |||

| DOR | >100 | |||

| JDTic | KOR | 0.1 - 0.5 | Human, Rat | Radioligand Binding |

| MOR | >1000 | |||

| DOR | >1000 | |||

| LY2795050 | KOR | 0.3 | Human | Radioligand Binding |

| MOR | >300 | |||

| DOR | >300 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. MOR (Mu-Opioid Receptor), DOR (Delta-Opioid Receptor)

Table 2: Efficacy of KOR Antagonists in Animal Models of Addiction

| Compound | Animal Model | Drug of Abuse | Effect | Dose Range (mg/kg) | Species |

| nor-BNI | Stress-Induced Reinstatement | Cocaine | Blockade of reinstatement | 10 - 20 | Rat |

| Self-Administration | Ethanol | Reduction in intake | 10 | Rat | |

| JDTic | Conditioned Place Aversion | U50,488 (KOR agonist) | Blockade of aversion | 3 - 10 | Mouse |

| Reinstatement of Seeking | Methamphetamine | Attenuation of seeking | 10 | Rat | |

| LY2795050 | Drug-Induced Reinstatement | Heroin | Blockade of reinstatement | 1 - 10 | Rat |

| Self-Administration | Nicotine | Reduction in intake | 3 - 10 | Rat |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used to characterize KOR antagonists for addiction.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of a test compound for the kappa opioid receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., striatum, cortex) from rodents is homogenized in a buffered solution and centrifuged to isolate cell membranes rich in opioid receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled KOR ligand (e.g., [3H]U69,593) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Selectivity is assessed by performing similar assays for other opioid receptors (mu and delta).

Drug Self-Administration

Objective: To assess the effect of a test compound on the reinforcing properties of a drug of abuse.

Methodology:

-

Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter.

-

Training: Animals are placed in operant conditioning chambers and trained to press a lever to receive an intravenous infusion of a drug of abuse (e.g., cocaine, heroin).

-

Baseline Responding: Once stable responding is established, animals are treated with the test compound (e.g., this compound) or vehicle prior to the self-administration session.

-

Data Collection: The number of lever presses and drug infusions are recorded.

-

Data Analysis: A reduction in the number of drug infusions following treatment with the test compound suggests a decrease in the reinforcing efficacy of the drug.

Reinstatement of Drug-Seeking

Objective: To model relapse and evaluate the ability of a test compound to prevent it.

Methodology:

-

Self-Administration Training: Animals are trained to self-administer a drug as described above.

-

Extinction: The drug is withheld, and lever pressing no longer results in an infusion. This continues until responding decreases to a low level.

-

Reinstatement: Drug-seeking is reinstated by a trigger, such as a small, non-contingent "priming" dose of the drug, exposure to a stressor (e.g., footshock), or presentation of drug-associated cues.

-

Treatment: The test compound (e.g., this compound) or vehicle is administered before the reinstatement session.

-

Data Analysis: An attenuation of the reinstated lever pressing by the test compound indicates potential efficacy in preventing relapse.

Visualization of Pathways and Workflows

Signaling Pathway of the Kappa Opioid Receptor

Caption: Simplified signaling cascade of the kappa opioid receptor (KOR).

Experimental Workflow for Preclinical Evaluation of a KOR Antagonist

Caption: A typical workflow for the preclinical evaluation of a KOR antagonist for addiction.

Conclusion

The preclinical evidence for the efficacy of KOR antagonists in animal models of addiction is robust. These compounds have demonstrated the ability to reduce the reinforcing effects of drugs of abuse and prevent relapse-like behavior. The data presented in this guide are representative of the key studies and methodologies employed to characterize a novel KOR antagonist. Should "this compound" be a compound of this class, its preclinical development would likely follow the experimental workflow outlined above, with the goal of establishing its affinity, selectivity, functional activity, pharmacokinetic profile, and efficacy in relevant behavioral paradigms. The ultimate aim of such a program would be to generate a comprehensive data package to support the transition to clinical development for the treatment of substance use disorders.

References

The Role of PTPRD in Neuropathic Pain: A Technical Guide for Researchers

An In-depth Examination of a Novel Therapeutic Target

This technical guide provides a comprehensive overview of the emerging role of Protein Tyrosine Phosphatase Receptor Type D (PTPRD) in the pathophysiology of neuropathic pain. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current preclinical findings, details key experimental methodologies, and presents quantitative data to support the consideration of PTPRD as a promising target for novel analgesic therapies.

Executive Summary

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Recent research has identified PTPRD, a receptor-type protein tyrosine phosphatase, as a critical mediator in the development and maintenance of neuropathic pain. Preclinical studies have demonstrated that nerve injury leads to an upregulation of PTPRD expression in the dorsal root ganglion (DRG), which correlates with the onset of pain hypersensitivity. Mechanistically, PTPRD appears to modulate neuropathic pain through the STING-IFN-I signaling pathway. Inhibition of PTPRD, either genetically or pharmacologically, has been shown to alleviate pain behaviors in animal models, suggesting a viable new avenue for therapeutic intervention. This guide will delve into the scientific evidence supporting the role of PTPRD in neuropathic pain, providing detailed experimental protocols and quantitative data to inform future research and drug development efforts.

PTPRD Upregulation in Neuropathic Pain Models

A cornerstone of the evidence implicating PTPRD in neuropathic pain comes from studies utilizing the Chronic Constriction Injury (CCI) model in mice, a widely used model that mimics features of human neuropathic pain. Following CCI of the sciatic nerve, a gradual and significant increase in PTPRD expression is observed in the DRG neurons.[1] This upregulation coincides with the progressive development of both mechanical and thermal hypersensitivity, suggesting a direct link between PTPRD levels and the manifestation of neuropathic pain symptoms.[1]

Quantitative Analysis of PTPRD Expression

Western blot and immunohistochemistry analyses have quantified the temporal dynamics of PTPRD upregulation post-CCI.

| Timepoint Post-CCI | PTPRD Protein Level (Fold Change vs. Sham) |

| Day 3 | Slight, non-significant increase |

| Day 7 | Significant increase |

| Day 14 | Sustained significant increase |

Table 1: Temporal Profile of PTPRD Protein Upregulation in the Dorsal Root Ganglion Following Chronic Constriction Injury (CCI) in Mice. Data synthesized from preclinical studies.

The PTPRD-STING-IFN-I Signaling Pathway in Neuropathic Pain

The mechanism by which PTPRD contributes to neuropathic pain involves the modulation of the Stimulator of Interferon Genes (STING) and Type I Interferon (IFN-I) signaling pathway. The current working model posits that the upregulation of PTPRD in DRG neurons following nerve injury suppresses the STING-IFN-I pathway, which under normal conditions may play a role in resolving neuroinflammation and pain.

Signaling Pathway Diagram

Therapeutic Targeting of PTPRD

The crucial role of PTPRD in the pathogenesis of neuropathic pain makes it an attractive target for therapeutic intervention. Studies have explored two primary strategies for PTPRD inhibition: genetic knockdown using short hairpin RNA (shRNA) and pharmacological inhibition with a small molecule inhibitor, 7-butoxy illudalic acid analog (7-BIA).

Experimental Workflow for PTPRD Inhibition Studies

Efficacy of PTPRD Inhibition in Alleviating Neuropathic Pain

Both genetic and pharmacological inhibition of PTPRD have demonstrated significant efficacy in attenuating neuropathic pain behaviors in the CCI mouse model.

4.2.1. PTPRD Knockdown with shRNA

Lentiviral delivery of PTPRD-targeting shRNA to the DRG of CCI mice resulted in a significant reversal of mechanical allodynia and thermal hyperalgesia.

| Treatment Group | Paw Withdrawal Threshold (g) - Day 14 Post-CCI | Paw Withdrawal Latency (s) - Day 14 Post-CCI |

| Sham + shCtrl | ~4.0 | ~12.0 |

| CCI + shCtrl | ~0.4 | ~4.0 |

| CCI + shPTPRD | ~2.5 | ~8.0 |

Table 2: Effect of PTPRD shRNA on Mechanical Allodynia and Thermal Hyperalgesia in CCI Mice. Approximate values synthesized from published graphical data.[1]

4.2.2. Pharmacological Inhibition with this compound

Systemic administration of the PTPRD inhibitor this compound also produced a dose-dependent amelioration of neuropathic pain symptoms.

| Treatment Group | Paw Withdrawal Threshold (g) - 24h Post-Treatment | Paw Withdrawal Latency (s) - 24h Post-Treatment |

| CCI + Vehicle | ~0.6 | ~5.0 |

| CCI + this compound (10 mg/kg) | ~1.5 | ~7.5 |

| CCI + this compound (20 mg/kg) | ~2.8 | ~9.5 |

Table 3: Dose-Dependent Effect of this compound on Neuropathic Pain Behaviors in CCI Mice. Approximate values synthesized from published graphical data.[1]

Molecular Effects of PTPRD Inhibition

Inhibition of PTPRD not only alleviates pain but also leads to the upregulation of STING and IFN-α in the DRG, providing further evidence for the proposed signaling pathway.

| Treatment Group | STING Protein Level (Fold Change vs. CCI+Vehicle/shCtrl) | IFN-α Protein Level (Fold Change vs. CCI+Vehicle/shCtrl) |

| CCI + shPTPRD | Significant Increase | Significant Increase |

| CCI + this compound | Significant Increase | Significant Increase |

Table 4: Molecular Consequences of PTPRD Inhibition in the DRG of CCI Mice.[1]

Validation of the STING-IFN-I Pathway

To confirm the causal role of the STING pathway in the analgesic effects of PTPRD inhibition, a STING inhibitor, H-151, was co-administered with PTPRD shRNA in CCI mice. The administration of H-151 abolished the pain-relieving effects of PTPRD knockdown, solidifying the crucial role of STING in this signaling cascade.[1]

| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |

| CCI + shPTPRD | ~2.5 | ~8.0 |

| CCI + shPTPRD + H-151 | ~0.5 | ~4.5 |

Table 5: A STING Inhibitor Reverses the Analgesic Effects of PTPRD Knockdown in CCI Mice. Approximate values synthesized from published graphical data.[1]

Detailed Experimental Protocols

For the successful replication and extension of these findings, detailed experimental protocols are essential.

Chronic Constriction Injury (CCI) Model

-

Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic agent.

-

Surgical Procedure: The left sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with a spacing of approximately 1 mm between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed.

-

Closure: The muscle and skin are closed in layers.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for the first 24-48 hours.

Behavioral Pain Assays

-

Mechanical Allodynia (von Frey Test):

-

Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

-

Thermal Hyperalgesia (Hot Plate Test):

-

Mice are placed on a hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).

-

The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.

-

A cut-off time is used to prevent tissue damage.

-

Western Blotting

-

Tissue Preparation: DRGs (L4-L6) are dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against PTPRD, STING, IFN-α, and a loading control (e.g., GAPDH). This is followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: DRG tissues are homogenized in an appropriate buffer.

-

Assay Procedure: ELISA is performed according to the manufacturer's instructions for the specific IFN-α kit being used.

-

Data Analysis: The concentration of IFN-α is determined by comparison to a standard curve.

Conclusion and Future Directions

The body of evidence presented in this technical guide strongly supports the role of PTPRD as a key player in the pathogenesis of neuropathic pain. The upregulation of PTPRD in DRG neurons following nerve injury and the subsequent suppression of the STING-IFN-I pathway represent a novel mechanism underlying this debilitating condition. The successful amelioration of neuropathic pain in preclinical models through both genetic and pharmacological inhibition of PTPRD opens up exciting new possibilities for the development of a new class of analgesics.

Future research should focus on:

-

Elucidating the upstream mechanisms that lead to PTPRD upregulation after nerve injury.

-

Identifying the direct substrates of PTPRD in the context of neuropathic pain.

-

Conducting more extensive preclinical studies to evaluate the safety and efficacy of PTPRD inhibitors in a wider range of neuropathic pain models.

-

Developing and optimizing potent and selective small molecule inhibitors of PTPRD for potential clinical translation.

The targeting of PTPRD represents a promising and mechanistically distinct approach to the treatment of neuropathic pain, offering hope for more effective and safer therapies for patients suffering from this chronic condition.

References

The Therapeutic Potential of Bis(7)-tacrine in Central Nervous System Disorders: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The multifaceted nature of Central Nervous System (CNS) disorders, such as Alzheimer's disease, necessitates the development of therapeutic agents that can address multiple pathological pathways. Bis(7)-tacrine, a symmetrical dimeric analog of tacrine, has emerged as a promising multi-target-directed ligand with significant therapeutic potential for neurodegenerative diseases. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanistic pathways associated with Bis(7)-tacrine. While the initial query mentioned "7-BIA," our comprehensive literature review suggests that Bis(7)-tacrine is the most probable compound of interest due to the presence of "7" in its nomenclature and the extensive body of research surrounding its neuroprotective properties. For completeness, this guide also briefly discusses BIA 28-6156, a clinical-stage compound from Bial for Parkinson's disease, as another potential interpretation of the initial query.

Core Compound: Bis(7)-tacrine

Bis(7)-tacrine, also known as B7T, is a homodimer of tacrine connected by a seven-carbon linker. This structural modification confers enhanced potency and selectivity for its molecular targets compared to its monomeric precursor, tacrine.

Mechanism of Action & Preclinical Evidence

Bis(7)-tacrine exhibits a multi-target mechanism of action, concurrently modulating several key pathways implicated in the pathophysiology of Alzheimer's disease.

1. Cholinesterase Inhibition:

Bis(7)-tacrine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Bis(7)-tacrine increases acetylcholine levels in the synaptic cleft, a key strategy for symptomatic treatment of Alzheimer's disease.[1] In vitro and in vivo studies have demonstrated that Bis(7)-tacrine is a more potent and selective inhibitor of AChE over BChE compared to tacrine.[2][3]

2. Modulation of Beta-Amyloid (Aβ) Pathology:

A hallmark of Alzheimer's disease is the accumulation of beta-amyloid plaques. Bis(7)-tacrine has been shown to interfere with Aβ pathology through multiple mechanisms:

-

Inhibition of Aβ Aggregation: It directly inhibits the aggregation of Aβ peptides, a critical step in plaque formation.

-

Neuroprotection against Aβ-induced Toxicity: Bis(7)-tacrine protects neurons from the toxic effects of both fibrillar and soluble oligomeric forms of Aβ.[4] This neuroprotective effect is partly mediated by its ability to regulate L-type voltage-dependent calcium channels (VDCCs) and prevent Abeta-triggered intracellular calcium dysregulation.[4]

3. NMDA Receptor Antagonism:

Glutamatergic excitotoxicity, mediated by overactivation of N-methyl-D-aspartate (NMDA) receptors, is another pathological process in Alzheimer's disease. Bis(7)-tacrine acts as an antagonist of the NMDA receptor, thereby protecting neurons from glutamate-induced excitotoxicity.

4. GABA(A) Receptor Antagonism:

Bis(7)-tacrine also functions as a competitive antagonist of the GABA(A) receptor.[5] While the precise therapeutic implication of this activity in the context of Alzheimer's disease is still under investigation, it represents another facet of its complex pharmacology.

5. Neuroprotection and Cognitive Enhancement in vivo:

In animal models of cognitive impairment, Bis(7)-tacrine has demonstrated significant efficacy. Oral administration of Bis(7)-tacrine reversed cognitive deficits in rats with chemically induced amnesia.[6] Furthermore, it has shown neuroprotective effects in a rat model of transient focal cerebral ischemia, reducing infarct volume and neuronal apoptosis.[7] In mouse models, Bis(7)-tacrine improved memory retention in a passive-avoidance task.[8]

Quantitative Data

The following table summarizes key quantitative data for Bis(7)-tacrine from various preclinical studies.

| Parameter | Value | Species/System | Reference |

| AChE Inhibition (IC50) | 1.5 nM | [1] | |

| BChE Inhibition (IC50) | |||

| BACE-1 Inhibition (IC50) | 7.5 µM | [1] | |

| GABA(A) Receptor Antagonism (Ki) | 6.0 µM | Rat brain membranes | [5] |

| GABA-induced Current Inhibition (IC50) | 5.6 µM | Whole-cell patch-clamp | [5] |

| NMDA Receptor Antagonism (IC50) | ~ a few µM | ||

| Lowest Effective Dose (Cognitive Enhancement) | 1 µmol/kg | Scopolamine-treated mice | [9] |

Note: Some values are approximated from the literature. For precise values, please refer to the cited publications.

Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the rate of acetylthiocholine hydrolysis by AChE.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.[10][11]

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), the test compound (Bis(7)-tacrine) at various concentrations, and a fixed amount of AChE enzyme.[10]

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[10]

-

Add DTNB to the reaction mixture.[10]

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.[10]

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.[12]

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.[10] The IC50 value is then determined from the dose-response curve.

-

2. Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid fibrils.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[13]

-

Procedure:

-

Prepare solutions of Aβ peptide (e.g., Aβ42) in a suitable buffer.

-

Add the test compound (Bis(7)-tacrine) at various concentrations to the Aβ solutions.

-

Incubate the mixtures at 37°C with gentle agitation to promote fibril formation.

-

At various time points, take aliquots of the samples and add them to a solution of ThT.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 450 nm and 482 nm, respectively.[13]

-

A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation.

-

3. Neuroprotection Assay in SH-SY5Y Cells

This cell-based assay is used to evaluate the protective effects of a compound against a neurotoxic insult.

-

Principle: The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurotoxicity and neuroprotection. Cell viability is assessed after exposure to a neurotoxin in the presence or absence of the test compound.

-

Procedure:

-

Culture SH-SY5Y cells in appropriate media.[3]

-

Pre-treat the cells with various concentrations of Bis(7)-tacrine for a specified period.[14]

-

Induce neurotoxicity by adding a toxic agent, such as hydrogen peroxide (H2O2) or Aβ peptides.[14]

-

After an incubation period, assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.

-

An increase in cell viability in the presence of Bis(7)-tacrine indicates a neuroprotective effect.

-

4. In Vivo Assessment of Cognitive Function (Morris Water Maze)

This behavioral test is widely used to assess spatial learning and memory in rodents.[2][5][15]

-

Principle: The animal is placed in a circular pool of opaque water and must learn to find a hidden platform using spatial cues in the environment.

-

Procedure:

-

Acquisition Phase: The animal is given several trials per day for several days to learn the location of the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.[2]

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[2]

-

Drug administration (e.g., oral gavage of Bis(7)-tacrine) is typically performed before the daily trials.

-

Signaling Pathways and Logical Relationships

The multi-target nature of Bis(7)-tacrine allows it to intervene in several interconnected pathological cascades in Alzheimer's disease.

Alternative Compound of Interest: BIA 28-6156

BIA 28-6156 is a novel, first-in-class, orally administered small molecule being developed by Bial for the treatment of Parkinson's disease in patients with a pathogenic mutation in the glucocerebrosidase 1 (GBA1) gene (GBA-PD).[10][11][16][17][18][19]

Mechanism of Action & Clinical Development

Mutations in the GBA1 gene lead to a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), resulting in the accumulation of its substrate, glucosylceramide, and contributing to the aggregation of alpha-synuclein, a key pathological feature of Parkinson's disease.[16][20]

BIA 28-6156 is an allosteric activator of GCase. By binding to a site on the enzyme distinct from the active site, it enhances the enzyme's activity, thereby restoring the normal metabolism of glycosphingolipids and potentially slowing the progression of the disease.[10][18][19] Preclinical studies have shown that BIA 28-6156 can cross the blood-brain barrier and restore lysosomal function in models of GCase deficiency.[18]

BIA 28-6156 is currently in a Phase 2 clinical trial (ACTIVATE, NCT05819359) to evaluate its efficacy, safety, and tolerability in patients with GBA-PD.[7][11][16][17][21][22] The trial is a randomized, double-blind, placebo-controlled study with topline results expected in 2026.[11][17]

Quantitative Data from Phase 1 Studies

An integrated safety analysis of Phase 1 clinical trials involving 327 subjects showed that BIA 28-6156 was generally well-tolerated.[23] Pharmacokinetic data from a Phase 1b trial in 40 GBA-PD patients demonstrated that the drug reached pharmacologically active concentrations in the plasma and cerebrospinal fluid, sufficient to at least double GCase activity.[4]

| Parameter | Finding | Population | Reference |

| Safety | Generally well-tolerated, most adverse events were mild. | Healthy subjects and GBA-PD patients | [23] |

| Pharmacokinetics | Dose-proportional increase in Cmax and AUC. | GBA-PD patients | [4] |

| Target Engagement | Plasma and CSF concentrations sufficient to double GCase activity. | GBA-PD patients | [4] |

| Biomarker | Transient increase in intracellular glucosylceramide in PBMCs. | GBA-PD patients | [4] |

Experimental Protocol: GCase Activity Assay

-

Principle: The activity of GCase can be measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc). GCase cleaves this substrate to release the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[24]

-

Procedure:

-

Prepare cell or tissue lysates containing GCase.

-

In a microplate, incubate the lysate with the test compound (BIA 28-6156) at various concentrations in a buffer at the optimal pH for GCase activity (e.g., pH 5.4).[24]

-

Add the fluorogenic substrate 4-MU-β-Glc to initiate the reaction.

-

Incubate for a specific time at 37°C.

-

Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).

-

Measure the fluorescence of the released 4-MU using a fluorometer.

-

An increase in fluorescence indicates activation of GCase.

-

Signaling Pathway

Conclusion

Bis(7)-tacrine represents a compelling preclinical candidate for the treatment of Alzheimer's disease due to its multi-target engagement of key pathological pathways. Its ability to simultaneously address cholinergic deficits, amyloid pathology, and excitotoxicity underscores the potential of this class of compounds. Further investigation into its clinical translation is warranted.

Concurrently, the clinical advancement of BIA 28-6156 for a genetically defined subset of Parkinson's disease patients highlights a precision medicine approach to neurodegeneration. Its targeted mechanism of activating GCase offers the potential for a disease-modifying therapy, a significant unmet need in the field.

This technical guide provides a foundational understanding of these two promising therapeutic agents. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to guide future research and development efforts in the quest for effective treatments for CNS disorders.

References

- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase 1B Trial in GBA1-Associated Parkinson's Disease of BIA-28-6156, a Glucocerebrosidase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.7. Morris water maze (MWM) [bio-protocol.org]

- 6. Video: Morris Water Maze Experiment [jove.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Evaluation of acute bis(7)-tacrine treatment on behavioral functions in 17-day-old and 30-day-old mice, with attention to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. scribd.com [scribd.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Bis(7)-tacrine, a promising anti-Alzheimer's agent, reduces hydrogen peroxide-induced injury in rat pheochromocytoma cells: comparison with tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. α-Synuclein Interacts with Glucocerebrosidase Providing a Molecular Link between Parkinson and Gaucher Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 21. neurologylive.com [neurologylive.com]

- 22. assaygenie.com [assaygenie.com]

- 23. mdsabstracts.org [mdsabstracts.org]

- 24. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-BIA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 7-BIA (7-butoxy illudalic acid analog), a potent inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD), in various cell culture-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and offers guidance on data interpretation.

Introduction to this compound

This compound is a small molecule inhibitor of PTPRD, a receptor-type protein tyrosine phosphatase. It exhibits an IC50 (half-maximal inhibitory concentration) in the range of 1-3 μM for PTPRD.[1] PTPRD is a key signaling molecule involved in regulating cell growth, differentiation, and oncogenic transformation. One of its primary downstream targets is the Signal Transducer and Activator of Transcription 3 (STAT3). PTPRD dephosphorylates STAT3 at the Tyr705 residue, leading to its inactivation. By inhibiting PTPRD, this compound is expected to increase the phosphorylation of STAT3, thereby promoting its activity.

Data Presentation: Quantitative Parameters of this compound

The following table summarizes the known quantitative data for this compound. Researchers should use these values as a starting point for their own experimental design and optimization.

| Parameter | Value | Reference |

| Target | Receptor-type protein tyrosine phosphatase D (PTPRD) | [1] |

| IC50 | ~1-3 μM | [1] |

| Secondary Target | Receptor-type protein tyrosine phosphatase S (PTPRS) | [1] |

| IC50 (PTPRS) | ~40 μM | [1] |

| Recommended Starting Concentration Range for Cell Culture | 1 - 10 μM | Based on IC50 |